![molecular formula C21H27ClN5.HO4S<br>C21H28ClN5O4S B13763515 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate CAS No. 72828-96-7](/img/structure/B13763515.png)
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate is a complex organic compound with a unique structure that includes a diazenyl group, a cyanophenyl group, and a trimethylazanium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate typically involves multiple steps. The initial step often includes the diazotization of 5-chloro-2-cyanophenylamine, followed by coupling with N-ethyl-3-methylaniline. The resulting intermediate is then quaternized with trimethylamine to form the final product. The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pH, and reactant concentrations is common to ensure high yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the diazenyl and cyanophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making the compound useful in various biochemical applications.
類似化合物との比較
Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
(-)-Carvone: A natural compound with a similar molecular weight but different chemical properties.
Uniqueness
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in research and industry, distinguishing it from other similar compounds.
特性
CAS番号 |
72828-96-7 |
|---|---|
分子式 |
C21H27ClN5.HO4S C21H28ClN5O4S |
分子量 |
482.0 g/mol |
IUPAC名 |
2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H27ClN5.H2O4S/c1-6-26(11-12-27(3,4)5)19-9-10-20(16(2)13-19)24-25-21-14-18(22)8-7-17(21)15-23;1-5(2,3)4/h7-10,13-14H,6,11-12H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
ZENVJICDUGVOQK-UHFFFAOYSA-M |
正規SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)Cl)C#N)C.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


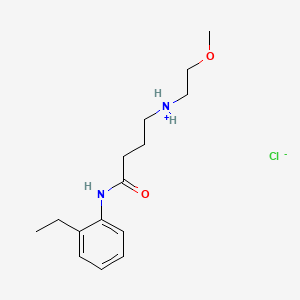
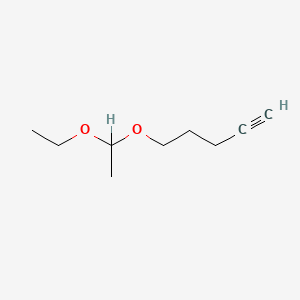


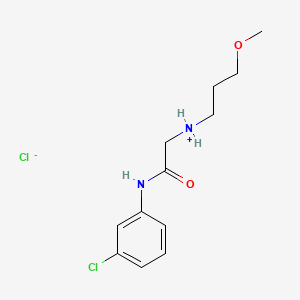
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)

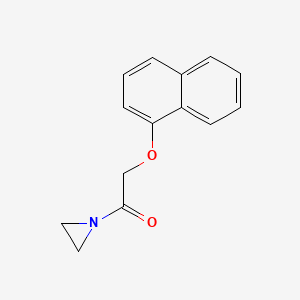
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)

![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)

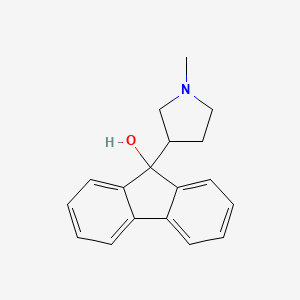
![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
